Cas no 2090945-12-1 (3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide)

3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a heterocyclic sulfone derivative with a chloromethyl functional group, offering versatile reactivity for further synthetic modifications. Its fused thiopyrano-pyrazole core provides structural rigidity, enhancing stability in various chemical environments. The sulfone moiety contributes to improved solubility in polar solvents, facilitating its use in organic synthesis. The presence of the chloromethyl group allows for selective derivatization, making it a valuable intermediate in pharmaceutical and agrochemical applications. Its well-defined molecular architecture ensures consistent performance in nucleophilic substitution and cross-coupling reactions. This compound is particularly useful in the development of biologically active molecules due to its balanced reactivity and stability profile.
3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide structure
2090945-12-1 structure
Product name:3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
CAS No:2090945-12-1
MF:C9H13ClN2O2S
MW:248.729719877243
CID:5721455
PubChem ID:121214510

3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide Chemical and Physical Properties

Names and Identifiers

    • starbld0042869
    • 3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole 5,5-dioxide
    • 2090945-12-1
    • F2198-6651
    • 3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
    • AKOS026725065
    • Thiopyrano[4,3-c]pyrazole, 3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydro-, 5,5-dioxide
    • Inchi: 1S/C9H13ClN2O2S/c1-2-12-9(5-10)7-6-15(13,14)4-3-8(7)11-12/h2-6H2,1H3
    • InChI Key: NFAGXNWACNIWNR-UHFFFAOYSA-N
    • SMILES: ClCC1=C2C(CCS(C2)(=O)=O)=NN1CC

Computed Properties

  • Exact Mass: 248.0386265g/mol
  • Monoisotopic Mass: 248.0386265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 60.3Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 490.3±45.0 °C at 760 mmHg
  • Flash Point: 250.3±28.7 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C
  • pka: 0.31±0.20(Predicted)

3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide Security Information

3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C218536-100mg
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
2090945-12-1
100mg
$ 185.00 2022-04-01
Life Chemicals
F2198-6651-1g
3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
2090945-12-1 95%+
1g
$729.0 2023-09-06
TRC
C218536-1g
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
2090945-12-1
1g
$ 1045.00 2022-04-01
Life Chemicals
F2198-6651-5g
3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
2090945-12-1 95%+
5g
$2187.0 2023-09-06
Life Chemicals
F2198-6651-10g
3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
2090945-12-1 95%+
10g
$3062.0 2023-09-06
Life Chemicals
F2198-6651-0.5g
3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
2090945-12-1 95%+
0.5g
$692.0 2023-09-06
Life Chemicals
F2198-6651-2.5g
3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
2090945-12-1 95%+
2.5g
$1458.0 2023-09-06
Life Chemicals
F2198-6651-0.25g
3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
2090945-12-1 95%+
0.25g
$657.0 2023-09-06
TRC
C218536-500mg
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
2090945-12-1
500mg
$ 680.00 2022-04-01

3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide Related Literature

Additional information on 3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Introduction to 3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide (CAS No. 2090945-12-1) and Its Emerging Applications in Chemical Biology

3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide, identified by the chemical identifier CAS No. 2090945-12-1, represents a structurally complex and pharmacologically intriguing heterocyclic compound. This compound belongs to the thiopyranopyrazole class, a scaffold that has garnered significant attention in recent years due to its versatile biological activities and synthetic potential. The presence of both chloromethyl and dioxide functional groups in its molecular structure endows it with unique reactivity, making it a valuable intermediate in the synthesis of more sophisticated bioactive molecules.

The tetrahydrothiopyrano[4,3-c]pyrazole core of this compound is a fused bicyclic system consisting of a thiopyran ring connected to a pyrazole ring. Such fused systems are well-documented for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. The 5,5-dioxide moiety further enhances the compound's stability while introducing additional sites for chemical modification, enabling the development of derivatives with tailored properties.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds like 3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide in drug discovery and therapeutic intervention. The chloromethyl group, in particular, serves as a versatile handle for further functionalization via nucleophilic addition reactions. This feature has been exploited in the synthesis of peptidomimetics and other bioactive peptides that require precise structural modifications to enhance binding affinity and selectivity.

One of the most compelling aspects of this compound is its potential as a precursor for developing novel pharmacophores. The thiopyranopyrazole scaffold has demonstrated efficacy in multiple therapeutic areas, including anti-inflammatory and anticancer applications. For instance, studies have shown that derivatives of thiopyranopyrazoles can interact with specific targets such as kinases and transcription factors, thereby modulating critical signaling pathways involved in disease progression.

The synthetic utility of 3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide extends beyond its direct biological activity. Researchers have leveraged its reactive sites to construct more elaborate molecular architectures through cross-coupling reactions and other palladium-catalyzed transformations. These methodologies have enabled the creation of libraries of compounds for high-throughput screening (HTS), accelerating the discovery process in medicinal chemistry.

In the realm of computational chemistry, virtual screening approaches have been employed to identify potential hits derived from this scaffold. The three-dimensional structure of 3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide, when modeled computationally, reveals favorable interactions with biological targets such as protein kinases and ion channels. These interactions are critical for designing molecules that can disrupt pathological processes without off-target effects.

The pharmacokinetic profile of this compound is another area of active investigation. By incorporating structural elements that enhance solubility and metabolic stability, researchers aim to improve its bioavailability and prolong its therapeutic effect. For example, modifications at the ethyl substituent or the dioxolane ring have been explored to optimize pharmacokinetic properties while maintaining biological activity.

Emerging research also suggests that 3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide may find applications in material science beyond pharmaceuticals. Its ability to undergo controlled polymerization or coordination with metal ions opens up possibilities for developing novel materials with unique properties. Such materials could be used in sensors or catalysts where precise molecular architecture is essential.

The integration of machine learning techniques into drug discovery has further propelled the study of this compound. Predictive models trained on large datasets have been used to forecast the biological activity of derivatives based on their structural features. This approach has not only expedited lead optimization but also provided insights into structure-activity relationships (SAR) that guide future synthetic efforts.

In conclusion,3-(chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,

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